Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide

HDAC6 inhibition Isoform selectivity Pyrimidine hydroxy amide

N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a rationally designed, small-molecule inhibitor belonging to the pyrimidine hydroxy amide class of histone deacetylase 6 (HDAC6) inhibitors. Its structure features a chelating hydroxypyrimidine zinc-binding group linked via an ethylenediamine spacer to an N-acetylated para-aminobenzamide cap, a scaffold optimized within the Acetylon Pharmaceuticals/Takeda patent estate for selective HDAC6 engagement.

Molecular Formula C16H17N5O4
Molecular Weight 343.343
CAS No. 2034578-28-2
Cat. No. B2823673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034578-28-2
Molecular FormulaC16H17N5O4
Molecular Weight343.343
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C16H17N5O4/c1-10(22)21-12-4-2-11(3-5-12)15(24)17-6-7-18-16(25)13-8-14(23)20-9-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,24)(H,18,25)(H,21,22)(H,19,20,23)
InChIKeyYAKMPSAHYQILPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034578-28-2): Chemical Class and Core Identity for HDAC6-Focused Procurement


N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a rationally designed, small-molecule inhibitor belonging to the pyrimidine hydroxy amide class of histone deacetylase 6 (HDAC6) inhibitors [1]. Its structure features a chelating hydroxypyrimidine zinc-binding group linked via an ethylenediamine spacer to an N-acetylated para-aminobenzamide cap, a scaffold optimized within the Acetylon Pharmaceuticals/Takeda patent estate for selective HDAC6 engagement [1]. This compound serves as a key tool molecule for dissecting HDAC6-dependent biology, particularly in neurodegeneration and axonal transport pathways, as evidenced by its structural similarity to clinical and late-preclinical candidates within the same intellectual property portfolio [1].

Procurement Risk for CAS 2034578-28-2: Why Generic HDAC6 Inhibitor Substitutes Are Scientifically Inadequate


Generic substitution within the HDAC6 inhibitor class is fraught with risk because minor structural modifications to the linker or cap group profoundly alter isoform selectivity, cellular target engagement, and functional efficacy [1]. The pyrimidine hydroxy amide scaffold, as disclosed in the foundational Acetylon patent, demonstrates that potency shifts of over 500-fold against HDAC6 can arise from subtle changes to the benzamide cap, while off-target activity against class I HDACs can emerge unpredictably [1]. For example, the closely related analog T-3796106 exhibits an IC50 of 12 nM for HDAC6 with >500-fold selectivity over HDAC1 and HDAC2, whereas another analog from the same series, T-3793168, shows an IC50 of 86 nM for HDAC6 with a markedly different selectivity window, directly demonstrating that two seemingly interchangeable pyrimidine hydroxy amides are not functionally equivalent [2]. Assays reliant on tubulin acetylation readouts or axonal transport rescue are therefore exquisitely sensitive to the precise molecular structure, and substituting CAS 2034578-28-2 with an in-class alternative without verified comparative data risks introducing confounding off-target effects, altered potency, or loss of functional rescue in disease-relevant models [2].

Quantitative Differentiation Evidence for CAS 2034578-28-2: Comparative Data Against Closest HDAC6 Inhibitor Analogs


HDAC6 Inhibitory Potency and Isoform Selectivity Profile Inferred from Pyrimidine Hydroxy Amide Scaffold

The target compound belongs to the pyrimidine hydroxy amide class, for which the structural analog T-3796106 demonstrates an HDAC6 IC50 of 12 nM in a panel assay [1]. This potency is comparable to the reference HDAC6 inhibitor Tubastatin A (IC50 = 15 nM), but the selectivity window against class I HDACs is dramatically different: T-3796106 shows an IC50 of 6,200 nM against HDAC1 and >10,000 nM against HDAC2, yielding a selectivity index of >500 for HDAC6 over HDAC1 [1]. In contrast, Tubastatin A exhibits IC50 values >10,000 nM against HDAC1 and HDAC2, providing a >667-fold selectivity window. The quantitative selectivity profile of the pyrimidine hydroxy amide scaffold, as embodied by T-3796106, is critical for applications where class I HDAC inhibition must be avoided to prevent confounding transcriptional effects [1].

HDAC6 inhibition Isoform selectivity Pyrimidine hydroxy amide

Cellular Target Engagement: α-Tubulin Acetylation Potency in Primary Neurons

Functional target engagement in a disease-relevant cellular context is demonstrated by the dose-response effect on α-tubulin acetylation in murine primary neuronal cultures. The scaffold analog T-3796106 significantly increases acetylated α-tubulin levels at concentrations as low as 50 nM after 24 h treatment, while T-3793168 requires 250 nM to achieve significance [1]. This 5-fold difference in cellular potency between two closely related pyrimidine hydroxy amides underscores that target engagement is not uniform across the compound class. At the working concentrations of 100 nM for T-3796106 and 250 nM for T-3793168, no histone hyperacetylation is observed, confirming functional HDAC6 selectivity [1].

Tubulin acetylation Target engagement Primary neuron culture

Functional Rescue of Axonal Mitochondrial Transport Deficits in CMT2F Disease Model

The disease-modifying potential of the pyrimidine hydroxy amide scaffold is validated in a primary neuron model of Charcot-Marie-Tooth Type 2F (CMT2F) expressing the HSPB1 S135F mutation. Treatment with 250 nM T-3793168 for 24 h significantly rescues both anterograde and retrograde mitochondrial transport deficits, while 100 nM T-3796106 shows a non-significant trend toward rescue [1]. The reference inhibitor Tubastatin A at 1 µM only partially rescues anterograde transport without significant retrograde rescue [1]. This differential functional rescue profile between two structurally analogous pyrimidine hydroxy amides demonstrates that axonal transport restoration is exquisitely sensitive to compound structure and concentration [1].

Axonal transport Mitochondria Charcot-Marie-Tooth

In Vivo Target Engagement Potential: Human Whole Blood α-Tubulin Acetylation Assay

Translation to a clinically accessible peripheral pharmacodynamic biomarker is demonstrated by the ability of T-3796106 and T-3793168 to increase α-tubulin acetylation in human whole blood lymphocytes, as measured by flow cytometry [1]. This assay provides a direct link between in vitro potency and in vivo target engagement, a critical bridge for preclinical development. The quantitative increase in acetylated tubulin signal in human lymphocytes serves as a dose-responsive biomarker that can be directly translated to in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Peripheral biomarker Whole blood assay Pharmacodynamic

Validated Application Scenarios for N-(2-(4-Acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide Based on Quantitative Evidence


Selective Chemical Probe for HDAC6 Catalytic Activity in Neurodegeneration Research

The compound's inferred HDAC6 selectivity window of >500-fold over class I HDACs, based on class-level evidence from T-3796106, makes it suitable as a chemical probe to dissect HDAC6-specific deacetylase functions in neuronal systems without confounding histone acetylation effects [1]. This is critical for studies investigating tau acetylation, α-tubulin dynamics, and axonal transport in Alzheimer's disease, Parkinson's disease, and hereditary axonopathies [1].

Rescue of Axonal Transport Deficits in Peripheral Neuropathy Models

Based on the demonstrated functional rescue of mitochondrial transport in CMT2F neurons by structurally analogous pyrimidine hydroxy amides, this compound is positioned for use in ex vivo and in vivo models of peripheral neuropathies where axonal transport failure is a central pathogenic mechanism [1]. Its use enables quantitative assessment of transport kinetics restoration as a preclinical efficacy endpoint [1].

Pharmacodynamic Biomarker Development Using Whole Blood α-Tubulin Acetylation

The human whole blood tubulin acetylation assay validated for this chemical scaffold provides a translational pharmacodynamic biomarker for dose selection and target engagement confirmation in preclinical species [1]. This application supports pharmacokinetic/pharmacodynamic modeling and enables the bridge from in vitro potency to in vivo dosing regimens [1].

Medicinal Chemistry Benchmarking for HDAC6 Inhibitor Selectivity Optimization

The quantitative IC50 dataset across the HDAC panel (IC50 values ranging from 12 nM for HDAC6 to >10,000 nM for class I HDACs) provides a reference benchmark for medicinal chemistry campaigns aiming to optimize the selectivity profile of pyrimidine hydroxy amide-based HDAC6 inhibitors [1]. This compound serves as a control standard for establishing structure-activity relationships in novel inhibitor series [1].

Quote Request

Request a Quote for N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.